molecular formula C19H15F2N3S B11443061 2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

Cat. No.: B11443061
M. Wt: 355.4 g/mol
InChI Key: SIUQOEGISQBKRB-UHFFFAOYSA-N
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Description

2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical and biological properties. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole typically involves a multi-step process:

    Formation of Pyrazoline Intermediate: The initial step involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives to form a pyrazoline intermediate.

    Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization to form the pyrazole ring.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring through a cyclization reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the binding affinity of the compound to its targets, leading to increased biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is unique due to the presence of both pyrazole and thiazole rings in its structure, along with the fluorine atoms on the phenyl rings. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H15F2N3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C19H15F2N3S/c1-12-11-25-19(22-12)24-18(15-4-2-3-5-16(15)21)10-17(23-24)13-6-8-14(20)9-7-13/h2-9,11,18H,10H2,1H3

InChI Key

SIUQOEGISQBKRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4F

Origin of Product

United States

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